molecular formula C20H18ClN5O4S B2893841 2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide CAS No. 1243087-64-0

2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide

Cat. No.: B2893841
CAS No.: 1243087-64-0
M. Wt: 459.91
InChI Key: MRGBLJAVHXGRSR-UHFFFAOYSA-N
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Description

2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, an oxadiazole ring, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes or receptors involved in cellular signaling pathways .

Mode of Action

This can result in changes to cellular processes, such as signal transduction or metabolic pathways .

Biochemical Pathways

Similar compounds have been known to affect various cellular pathways, including those involved in cell growth, apoptosis, and inflammation . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially altering cellular functions.

Pharmacokinetics

A similar compound demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Similar compounds have been known to cause changes at the molecular level, such as alterations in gene expression or protein function . At the cellular level, these changes can lead to various outcomes, including cell growth inhibition, induction of apoptosis, or modulation of immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing molecules .

Preparation Methods

The synthesis of 2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide involves multiple steps:

    Formation of the thieno[2,3-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the oxadiazole ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives.

    Attachment of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using coupling agents and solvents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide can be compared with similar compounds such as:

    2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one: This compound shares the thieno[2,3-d]pyrimidine core but lacks the oxadiazole ring.

    3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: This compound has a similar core structure but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O4S/c1-11-15-19(23-10-26(20(15)28)9-14(27)22-7-8-29-2)31-16(11)18-24-17(25-30-18)12-3-5-13(21)6-4-12/h3-6,10H,7-9H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGBLJAVHXGRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCOC)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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